Hyperforin is a phytochemical generated by the plants of the Hypericum family. One of the most important members of this family, due to its medical properties, is Hypericum perforatum, also known as St John's wort.
Hyperforin is a natural product found in Hypericum henryi, Hypericaceae, and other organisms with data available.
Hyperforin
CAS No.: 11079-53-1
VCID: VC21336684
Molecular Formula: C35H52O4
Molecular Weight: 536.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Hyperforin is a cyclic terpene ketone, specifically a prenylated carbobicyclic acylphloroglucinol derivative, produced by the plant Hypericum perforatum, commonly known as St. John's Wort . It is recognized for its diverse pharmacological properties, including antidepressant, anti-inflammatory, antibacterial, antineoplastic, and antiviral activities . Pharmacological EffectsHyperforin is primarily known for its role in modulating neurotransmitter reuptake. It inhibits the reuptake of serotonin, norepinephrine, dopamine, GABA, and glutamate, which contributes to its antidepressant and anxiolytic effects . Additionally, hyperforin has been shown to exhibit antiviral activity against human coronaviruses, including SARS-CoV-2 . Mechanism of ActionHyperforin acts by activating the transient receptor potential ion channel TRPC6, leading to increased intracellular sodium and calcium levels. This activation inhibits the reuptake of neurotransmitters by disrupting the sodium gradient necessary for transporter function . Hyperforin also exhibits NMDA-receptor antagonistic effects, which may contribute to its neuroprotective properties . PharmacokineticsPharmacokinetic studies in humans have shown that after oral administration of St. John's Wort extracts containing hyperforin, peak plasma levels are reached within 3.5 hours. The half-life of hyperforin is approximately 9 hours, with a mean residence time of 12 hours . The pharmacokinetics are linear up to doses of 600 mg of the extract, but non-linear effects are observed at higher doses . Antiviral ActivityRecent research highlights hyperforin's antiviral potential against human coronaviruses. It exhibits a 50% inhibitory concentration (IC50) of approximately 1.10 μM against HCoV-229E, with a selective index of 17.59 . Combination studies with remdesivir show additive effects, suggesting potential therapeutic applications . Data Table: Pharmacokinetic Parameters of Hyperforin
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 11079-53-1 | ||||||||||||||
Product Name | Hyperforin | ||||||||||||||
Molecular Formula | C35H52O4 | ||||||||||||||
Molecular Weight | 536.8 g/mol | ||||||||||||||
IUPAC Name | (1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | ||||||||||||||
Standard InChI | InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1 | ||||||||||||||
Standard InChIKey | KGSZHKRKHXOAMG-HQKKAZOISA-N | ||||||||||||||
Isomeric SMILES | CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | ||||||||||||||
Canonical SMILES | CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | ||||||||||||||
Melting Point | 70-80 79-80 °C |
||||||||||||||
Physical Description | Solid | ||||||||||||||
Solubility | In water, 2.34X10-9 mg/L at 25 °C (est) | ||||||||||||||
Synonyms | hyperforin IDN5607 IDN5706 octahydrohyperforin tetrahydrohyperforin |
||||||||||||||
Vapor Pressure | 2.6X10-17 mm Hg at 25 °C | ||||||||||||||
Reference | Zanoli, P. et al. (2004). Role of Hyperforin in the Pharmacological Activities of St John’s Wort. CNS Drug Reviews 10(3): 203-218. | ||||||||||||||
PubChem Compound | 441298 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume